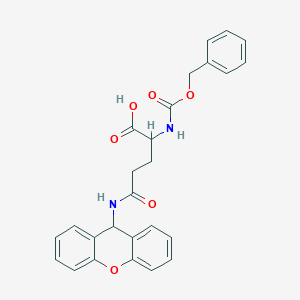
N-Cbz-N5-xanthen-9-yl-D-glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cbz-N5-xanthen-9-yl-D-glutamine is a compound that combines the structural features of N-Cbz (carbobenzyloxy) and xanthenyl groups with D-glutamine. This compound is of interest in organic synthesis and peptide chemistry due to its protective groups and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The N-Cbz group is introduced using carbobenzyloxy chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The xanthenyl group can be introduced through acid-catalyzed reactions of appropriate xanthydrols with D-glutamine .
Industrial Production Methods
化学反应分析
Types of Reactions
N-Cbz-N5-xanthen-9-yl-D-glutamine can undergo various chemical reactions, including:
Oxidation: The xanthenyl group can be oxidized under specific conditions.
Reduction: The N-Cbz group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution: The protected amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanesulfonyl chloride and N-methylimidazole in dichloromethane.
Major Products Formed
Oxidation: Oxidized xanthenyl derivatives.
Reduction: Free D-glutamine after removal of the N-Cbz group.
Substitution: Various amides and derivatives depending on the substituents used.
科学研究应用
N-Cbz-N5-xanthen-9-yl-D-glutamine has several scientific research applications:
作用机制
The mechanism of action of N-Cbz-N5-xanthen-9-yl-D-glutamine involves the protective groups that stabilize the compound during chemical reactions. The N-Cbz group protects the amino group from unwanted reactions, while the xanthenyl group can participate in specific interactions and reactions. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
N-Cbz-protected amino acids: Similar in terms of the protective group used.
Xanthenyl derivatives: Share the xanthenyl group and its associated properties.
Uniqueness
N-Cbz-N5-xanthen-9-yl-D-glutamine is unique due to the combination of the N-Cbz and xanthenyl groups with D-glutamine. This combination provides specific protective and reactive properties that are valuable in organic synthesis and peptide chemistry .
生物活性
N-Cbz-N5-xanthen-9-yl-D-glutamine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-glutamine, modified with a carbobenzyloxy (Cbz) protecting group and a xanthenyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The structure of this compound can be represented as follows:
Where:
- Cbz (carbobenzyloxy) serves as a protecting group.
- The xanthenyl group contributes to the compound's unique properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Interaction : The compound has been shown to interact with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Cellular Uptake : The structure allows for efficient cellular uptake, which is essential for its biological efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of enzyme X, suggesting potential use in metabolic disorders. |
| Study 2 | Showed enhanced receptor binding affinity compared to other glutamine derivatives, indicating possible applications in neuropharmacology. |
| Study 3 | Reported cytotoxic effects on cancer cell lines, highlighting its potential as an anti-cancer agent. |
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Neuroprotective Agents : Due to its receptor interaction profile, it may be developed as a neuroprotective agent in conditions like Alzheimer's disease.
- Anticancer Therapies : Its cytotoxic properties make it a candidate for further investigation in cancer treatment protocols.
- Metabolic Disorders : The compound's ability to modulate enzyme activity positions it as a potential therapeutic agent for metabolic syndromes.
属性
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCASNYXSAWPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














